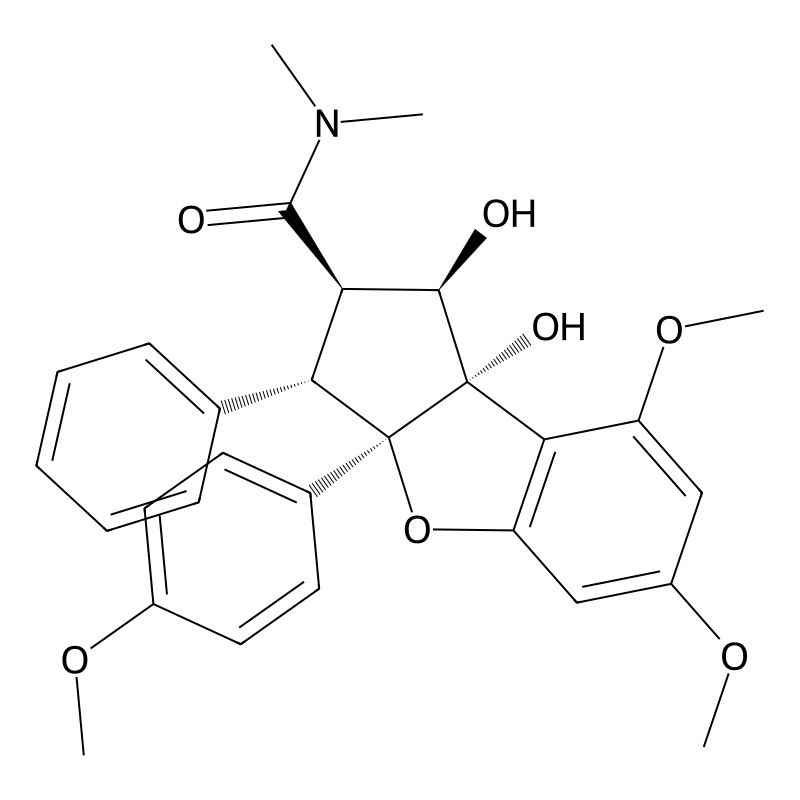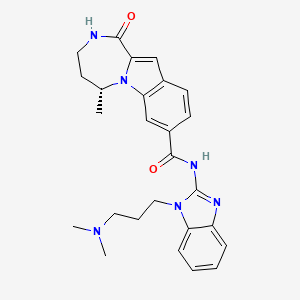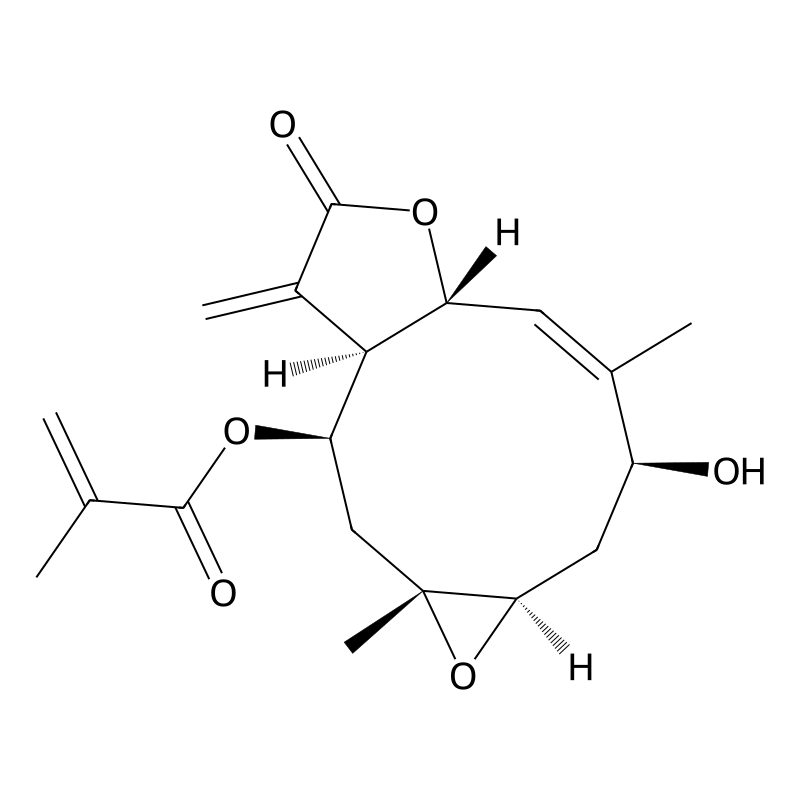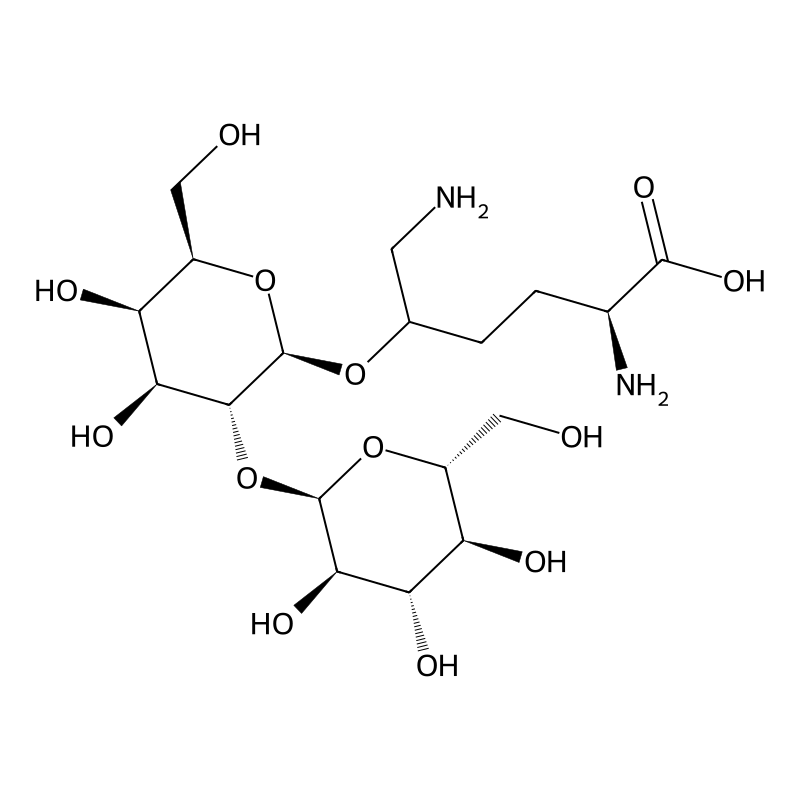Rocaglamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Rocaglamide is a naturally occurring compound found in various plants, most notably in those belonging to the genus Aglaia []. Scientific research into Rocaglamide focuses on its potential applications in cancer treatment. Here's a breakdown of its key areas of investigation:
Inducing Apoptosis in Cancer Cells
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Rocaglamide has been shown to induce apoptosis in various cancer cell lines []. Studies suggest it works by:
- Suppression of c-FLIP: This protein inhibits the cell death pathway. Rocaglamide can downregulate c-FLIP expression, making cancer cells more susceptible to apoptosis.
- Activation of Caspase Pathways: Caspases are enzymes critical for apoptosis. Rocaglamide has been shown to activate caspase-3 and caspase-8, leading to cell death in cancer cells [].
Rocaglamide is a natural product belonging to the flavagline class of compounds, first isolated in 1982 from the leaves of Aglaia rimosa, a plant native to Taiwan. Its chemical structure features a cyclopenta[b]benzofuran core, characterized by a complex arrangement of fused rings that contribute to its biological activity. Rocaglamide has garnered attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, and insecticidal activities. The compound's name reflects its origin from the Republic of China and its amide structure derived from the Aglaia species .
- Rocaglamide's anti-cancer properties are attributed to its ability to inhibit protein synthesis in cancer cells [, ].
- It achieves this by binding to the translation initiation factor eIF4A, preventing it from initiating the translation process required for protein production [].
- Additionally, Rocaglamide may interfere with other cellular processes like NF-κB activation, a key pathway in inflammation and cancer development [].
- Cycloaddition Reactions: Rocaglamide can be synthesized through [3 + 2] cycloaddition reactions involving 3-hydroxyflavone and methyl cinnamate, which leads to the formation of derivatives with potential biological activity .
- Reduction Reactions: The compound can be reduced to yield derivatives like methyl rocaglate and rocaglaol through selective reduction processes .
- Nazarov Cyclization: This reaction has been employed in synthetic pathways to construct the tricyclic core of rocaglamide efficiently .
Rocaglamide exhibits a range of biological activities:
- Anticancer Activity: It has shown potent antiproliferative effects against various human cancer cell lines at nanomolar concentrations. Rocaglamide inhibits protein synthesis by targeting translation initiation factors such as eIF4A, leading to apoptosis in tumor cells through multiple mechanisms, including the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors .
- Insecticidal Properties: The compound has demonstrated significant insecticidal activity, making it a candidate for agricultural applications against pests .
- Anti-inflammatory Effects: Rocaglamide also exhibits anti-inflammatory properties, contributing to its potential therapeutic applications in inflammatory diseases .
The synthesis of rocaglamide has been approached through various methodologies:
- Total Synthesis by Barry Trost (1990): Trost's method remains notable for achieving enantioselective synthesis using an intermolecular Michael addition followed by intramolecular reductive cyclization .
- Recent Advances: More recent synthetic approaches have focused on improving yields and efficiency, utilizing techniques like Nazarov cyclization and photochemical methods for generating intermediates .
Rocaglamide's unique properties have led to various applications:
- Pharmaceutical Development: Due to its anticancer and anti-inflammatory activities, rocaglamide is being explored as a lead compound in drug development for cancer therapies and treatments for inflammatory conditions .
- Agricultural Use: Its insecticidal properties suggest potential applications in pest control within agricultural settings, providing a natural alternative to synthetic pesticides .
Studies on rocaglamide interactions reveal its complex mechanism of action:
- Inhibition of Translation Factors: Rocaglamide binds to eukaryotic translation initiation factors, disrupting protein synthesis pathways critical for cancer cell proliferation. This interaction is pivotal in its anticancer efficacy .
- Signal Pathway Modulation: The compound affects several signaling pathways, including those involving Cdc25A and NF-kappa-B, which are crucial for cell cycle regulation and apoptosis induction in tumor cells .
Rocaglamide shares structural similarities with several other compounds within the flavagline class. Here are some notable comparisons:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Silvestrol | Similar cyclopenta[b]benzofuran core | Anticancer, inhibits eIF4A | More potent than rocaglamide in certain assays |
| Methyl Rocaglate | Methylated version of rocaglamide | Antiproliferative | Enhanced solubility compared to rocaglamide |
| Rocaglaol | Hydroxylated derivative | Anticancer | Exhibits different pharmacokinetic properties |
| Desmethylrocaglamide | Lacks methyl group at C-1 | Similar anticancer activity | Provides insights into structure-activity relationships |
Rocaglamide stands out due to its specific binding affinity for translation initiation factors and its multifaceted biological activities, making it a subject of extensive research in medicinal chemistry and pharmacology .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Mechanism of Action
Other CAS
Wikipedia
Dates
2: Duong NT, Edrada-Ebel R, Ebel R, Lin W, Duong AT, Dang XQ, Nguyen NH, Proksch P. New rocaglamide derivatives from Vietnamese Aglaia species. Nat Prod Commun. 2014 Jun;9(6):833-4. PubMed PMID: 25115092.
3: Pan L, Woodard JL, Lucas DM, Fuchs JR, Kinghorn AD. Rocaglamide, silvestrol and structurally related bioactive compounds from Aglaia species. Nat Prod Rep. 2014 Jul;31(7):924-39. doi: 10.1039/c4np00006d. Epub 2014 May 2. Review. PubMed PMID: 24788392; PubMed Central PMCID: PMC4091845.
4: Becker MS, Schmezer P, Breuer R, Haas SF, Essers MA, Krammer PH, Li-Weber M. The traditional Chinese medical compound Rocaglamide protects nonmalignant primary cells from DNA damage-induced toxicity by inhibition of p53 expression. Cell Death Dis. 2014 Jan 16;5:e1000. doi: 10.1038/cddis.2013.528. PubMed PMID: 24434508; PubMed Central PMCID: PMC4040689.
5: Neumann J, Boerries M, Köhler R, Giaisi M, Krammer PH, Busch H, Li-Weber M. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints. Int J Cancer. 2014 Apr 15;134(8):1991-2002. doi: 10.1002/ijc.28521. Epub 2013 Oct 21. PubMed PMID: 24150948.
6: El-Neketi M, Ebrahim W, Duong NT, Gedara S, Badria F, Saad HE, Müller WE, Proksch P. Cytotoxic rocaglamide derivatives from Aglaia duppereana. Z Naturforsch C. 2013 Jul-Aug;68(7-8):269-74. PubMed PMID: 24066511.
7: Sadlish H, Galicia-Vazquez G, Paris CG, Aust T, Bhullar B, Chang L, Helliwell SB, Hoepfner D, Knapp B, Riedl R, Roggo S, Schuierer S, Studer C, Porco JA Jr, Pelletier J, Movva NR. Evidence for a functionally relevant rocaglamide binding site on the eIF4A-RNA complex. ACS Chem Biol. 2013 Jul 19;8(7):1519-27. doi: 10.1021/cb400158t. Epub 2013 May 7. PubMed PMID: 23614532; PubMed Central PMCID: PMC3796129.
8: Malona JA, Cariou K, Spencer WT 3rd, Frontier AJ. Total synthesis of (±)-rocaglamide via oxidation-initiated Nazarov cyclization. J Org Chem. 2012 Feb 17;77(4):1891-908. doi: 10.1021/jo202366c. Epub 2012 Jan 26. PubMed PMID: 22283818; PubMed Central PMCID: PMC3306619.
9: Rodrigo CM, Cencic R, Roche SP, Pelletier J, Porco JA. Synthesis of rocaglamide hydroxamates and related compounds as eukaryotic translation inhibitors: synthetic and biological studies. J Med Chem. 2012 Jan 12;55(1):558-62. doi: 10.1021/jm201263k. Epub 2011 Dec 19. PubMed PMID: 22128783; PubMed Central PMCID: PMC3263355.
10: Giaisi M, Köhler R, Fulda S, Krammer PH, Li-Weber M. Rocaglamide and a XIAP inhibitor cooperatively sensitize TRAIL-mediated apoptosis in Hodgkin's lymphomas. Int J Cancer. 2012 Aug 15;131(4):1003-8. doi: 10.1002/ijc.26458. Epub 2011 Nov 8. PubMed PMID: 21952919.
11: Cai XH, Xie B, Guo H. Progress in the total synthesis of rocaglamide. ISRN Org Chem. 2011 Apr 4;2011:239817. doi: 10.5402/2011/239817. Review. PubMed PMID: 24052818; PubMed Central PMCID: PMC3767207.
12: Bleumink M, Köhler R, Giaisi M, Proksch P, Krammer PH, Li-Weber M. Rocaglamide breaks TRAIL resistance in HTLV-1-associated adult T-cell leukemia/lymphoma by translational suppression of c-FLIP expression. Cell Death Differ. 2011 Feb;18(2):362-70. doi: 10.1038/cdd.2010.99. Epub 2010 Aug 13. PubMed PMID: 20706274; PubMed Central PMCID: PMC3131883.
13: Malona JA, Cariou K, Frontier AJ. Nazarov cyclization initiated by peracid oxidation: the total synthesis of (+/-)-rocaglamide. J Am Chem Soc. 2009 Jun 10;131(22):7560-1. doi: 10.1021/ja9029736. PubMed PMID: 19445456; PubMed Central PMCID: PMC2732401.
14: Zhu JY, Giaisi M, Köhler R, Müller WW, Mühleisen A, Proksch P, Krammer PH, Li-Weber M. Rocaglamide sensitizes leukemic T cells to activation-induced cell death by differential regulation of CD95L and c-FLIP expression. Cell Death Differ. 2009 Sep;16(9):1289-99. doi: 10.1038/cdd.2009.42. Epub 2009 Apr 17. PubMed PMID: 19373244.
15: Giese MW, Moser WH. Stereoselective synthesis of the rocaglamide skeleton via a silyl vinylketene formation/[4 + 1] annulation sequence. Org Lett. 2008 Oct 2;10(19):4215-8. doi: 10.1021/ol801435j. Epub 2008 Aug 28. PubMed PMID: 18754622.
16: Zhu JY, Lavrik IN, Mahlknecht U, Giaisi M, Proksch P, Krammer PH, Li-Weber M. The traditional Chinese herbal compound rocaglamide preferentially induces apoptosis in leukemia cells by modulation of mitogen-activated protein kinase activities. Int J Cancer. 2007 Oct 15;121(8):1839-46. PubMed PMID: 17565740.
17: Chumkaew P, Kato S, Chantrapromma K. Potent cytotoxic rocaglamide derivatives from the fruits of Amoora cucullata. Chem Pharm Bull (Tokyo). 2006 Sep;54(9):1344-6. PubMed PMID: 16946551.
18: Proksch P, Giaisi M, Treiber MK, Palfi K, Merling A, Spring H, Krammer PH, Li-Weber M. Rocaglamide derivatives are immunosuppressive phytochemicals that target NF-AT activity in T cells. J Immunol. 2005 Jun 1;174(11):7075-84. PubMed PMID: 15905551.
19: Bringmann G, Mühlbacher J, Messer K, Dreyer M, Ebel R, Nugroho BW, Wray V, Proksch P. Cyclorocaglamide, the first bridged cyclopentatetrahydrobenzofuran, and a related "open chain" rocaglamide derivative from Aglaia oligophylla. J Nat Prod. 2003 Jan;66(1):80-5. PubMed PMID: 12542350.
20: Baumann B, Bohnenstengel F, Siegmund D, Wajant H, Weber C, Herr I, Debatin KM, Proksch P, Wirth T. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells. J Biol Chem. 2002 Nov 22;277(47):44791-800. Epub 2002 Sep 16. PubMed PMID: 12237314.








